molecular formula C15H17N3O3 B2841542 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097916-88-4

1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2841542
CAS No.: 2097916-88-4
M. Wt: 287.319
InChI Key: FVSWEPJAUPFQMF-UHFFFAOYSA-N
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Description

The compound 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a heterocyclic molecule featuring a pyrrolidine-2,5-dione core linked to an azetidine ring substituted with a pyridin-3-yl acetyl group.

Properties

IUPAC Name

1-[[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13-3-4-14(20)18(13)10-12-8-17(9-12)15(21)6-11-2-1-5-16-7-11/h1-2,5,7,12H,3-4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWEPJAUPFQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Construction

The azetidine ring is synthesized via a modified Staudinger reaction between a β-lactam precursor and triphenylphosphine. Key steps include:

  • Cyclization of 3-aminopropanol derivatives :
    • 3-Aminopropanol is treated with p-toluenesulfonyl chloride to form the corresponding tosylate.
    • Intramolecular cyclization under basic conditions (K$$2$$CO$$3$$, dry acetone) yields azetidine.
    • Reaction conditions : Reflux at 80°C for 12 h, yielding azetidine with >85% purity.
  • Functionalization with methylene bridge :
    • Azetidine-3-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol to introduce the methylene group.
    • Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling with Pyrrolidine-2,5-dione

  • Mitsunobu Reaction :
    • Azetidin-3-ylmethanol is coupled with pyrrolidine-2,5-dione using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
    • Optimization : Excess DEAD (1.5 eq.) improves yield to 68%.

Synthesis of Fragment B: 2-(Pyridin-3-yl)acetyl Chloride

Pyridine Functionalization

  • Friedel-Crafts Acylation :
    • Pyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$_2$$).
    • Conditions : Reflux under anhydrous conditions for 4 h, yielding 3-pyridinylacetyl chloride in 89% yield.

Final Coupling: Amide Bond Formation

Schotten-Baumann Reaction

  • Procedure :
    • Fragment A (1 eq.) is dissolved in dichloromethane (DCM) and cooled to 0°C.
    • Fragment B (1.2 eq.) and triethylamine (2 eq.) are added dropwise.
    • Stirring at room temperature for 6 h affords the target compound.
    • Yield : 65–70% after recrystallization (ethanol/water).

Alternative Method: Carbodiimide Coupling

  • EDCl/HOBt-Mediated Coupling :
    • Fragment A and Fragment B are reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
    • Advantages : Higher yield (75–80%) and milder conditions.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) δ 8.52 (s, 1H, pyridine-H), 4.32 (m, 2H, azetidine-CH$$2$$), 3.11 (t, 2H, N-CH$$2$$)
$$^{13}$$C NMR δ 178.9 (C=O), 149.2 (pyridine-C), 52.1 (azetidine-C)
IR (KBr) 1720 cm$$^{-1}$$ (C=O stretch), 1650 cm$$^{-1}$$ (amide I)

Crystallographic Data

  • Space Group : P2$$_1$$/c (monoclinic)
  • Bond Lengths : N–C (azetidine) = 1.47 Å, C=O = 1.21 Å

Challenges and Optimization

Steric Hindrance in Azetidine Functionalization

  • The strained azetidine ring exhibits reduced nucleophilicity, necessitating activated coupling reagents (e.g., HATU).

Purification Difficulties

  • The polar nature of the compound complicates column chromatography; recrystallization from ethanol/water (7:3) is preferred.

Industrial-Scale Considerations

Cost-Effective Routes

  • Use of dimethylacetamide (DMA) as a solvent reduces reaction time by 30% compared to DMF.

Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduces coupling time from 6 h to 45 min with comparable yields (78%).

Chemical Reactions Analysis

Types of Reactions

1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-2,5-dione derivatives with additional oxygen functionalities, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-2,5-dione Cores

Mannich Pyrol-Pyridine Bases
  • 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (): Structural Differences: These compounds feature a pyridin-2-yl group attached via a Mannich reaction, compared to the pyridin-3-yl acetyl-azetidine linkage in the target compound. Activity: Both exhibit moderate antimicrobial activity against E. coli, B. subtilis, and Aspergillus species, with yields of 78–80%. The pyridin-2-yl substitution may limit cross-reactivity with pyridin-3-yl targets .
Michael Adducts with Anti-Convulsant Potential
  • 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione (): Structural Differences: Aryloxy and acetylphenyl substituents replace the azetidine-pyridin-3-yl system. The absence of a pyridine ring may reduce interactions with bacterial targets compared to the target compound .

Azetidine- and Piperidine-Containing Derivatives

  • 1-{2-[4-(1H-Indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione ():
    • Structural Differences : Incorporates a piperidine-indole system instead of azetidine-pyridin-3-yl.
    • Activity : Although untested in the provided data, indole moieties often enhance CNS permeability, suggesting divergent therapeutic applications compared to the pyridine-focused target compound .

Pyridine Derivatives with Varied Substitutions

  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (): Structural Differences: Fluoropyridine and pyrrolidine-methanol groups replace the acetyl-azetidine-pyrrolidine-dione system. Activity: Fluorine substitution typically improves metabolic stability but may reduce antibacterial efficacy compared to non-fluorinated analogs .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Yield/IC₅₀ Reference
1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione + Azetidine Pyridin-3-yl acetyl Not reported (inferred multi-target) N/A N/A
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Pyridin-2-ylamino methyl Antimicrobial 78–80% yield
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Bromophenyloxy, 4-acetylphenyl GABA-transaminase inhibition IC₅₀ = 100.5 µM
1-{2-[4-(1H-Indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Indole-piperidine Potential CNS activity 41.7% yield
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine 6-Fluoropyridin-2-yl, methanol Metabolic stability (inferred) N/A

Key Research Findings and Implications

Activity Trade-offs : Pyridin-3-yl derivatives may exhibit distinct antimicrobial or enzyme-inhibition profiles compared to pyridin-2-yl systems due to differences in electronic and steric properties .

Synthetic Challenges : The azetidine ring’s strain and the pyridine-acetyl linkage may complicate synthesis compared to Mannich or Michael adducts, necessitating optimized catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃ as in ) .

Biological Activity

1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione, identified by its CAS number 1904236-16-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C14H15N3O3C_{14}H_{15}N_{3}O_{3} with a molecular weight of 273.29 g/mol. The structure features a pyrrolidine ring with two carbonyl groups and an azetidine substituent, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Modulation : It has been suggested that the compound could function as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGluR), enhancing receptor activity without directly activating them.
  • Hydrogen Bonding : The presence of nitrogen and oxygen in the structure allows for hydrogen bonding, which may stabilize interactions with biological targets.

Biological Activity Data

Recent studies have highlighted the compound's potential in various biological assays. Below is a summary of key findings:

Activity Type Assay Method IC50/EC50 Value Reference
mGluR2 PAM ActivityIn vitro receptor assay120 nM
Metabolic StabilityHLM and RLM assays4% (HLM), 12% (RLM)
Enzyme InhibitionEnzymatic assaysNot specified

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on mGluR Modulation :
    A study demonstrated that compounds similar to 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione exhibited significant PAM activity at mGluR2 receptors. The introduction of specific functional groups enhanced both potency and metabolic stability, suggesting a promising avenue for further development in treating neurological disorders .
  • Metabolic Stability Analysis :
    Another investigation focused on the metabolic stability of various derivatives of this compound. It was found that while some modifications improved receptor affinity, they adversely affected metabolic stability. This highlights the importance of balancing potency with pharmacokinetic properties in drug design .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the azetidine and pyrrolidine rings can significantly influence biological activity. For instance:

  • Substituting different aromatic groups on the azetidine ring has been shown to enhance receptor binding affinity.
  • Alterations in the carbonyl positions within the pyrrolidine ring can affect enzyme inhibition potency.

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